O,O,S-Trimethyl Ester Phosphorothioic Acid-d3
Description
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 (CAS 152-20-5-d3) is a deuterated analog of the organophosphorus compound O,O,S-trimethyl phosphorothioate. The deuterium substitution occurs at the three methyl groups (-CD₃), replacing hydrogen atoms to enhance its utility in isotopic tracing and analytical chemistry. Its molecular formula is C₃D₉O₃PS, with a molecular weight of ~159.2 g/mol (compared to 156.141 g/mol for the non-deuterated form) . The compound features a thiophosphate ester structure, where one oxygen atom in the phosphate group is replaced by sulfur. This modification confers distinct chemical and spectral properties, making it valuable in mass spectrometry and environmental tracer studies .
Properties
CAS No. |
1370555-08-0 |
|---|---|
Molecular Formula |
C3H9O3PS |
Molecular Weight |
159.154 |
IUPAC Name |
trideuterio(dimethoxyphosphorylsulfanyl)methane |
InChI |
InChI=1S/C3H9O3PS/c1-5-7(4,6-2)8-3/h1-3H3/i3D3 |
InChI Key |
WTUNGUOZHBRADH-HPRDVNIFSA-N |
SMILES |
COP(=O)(OC)SC |
Synonyms |
HC 7901-d3; Methyl phosphorothioate ((MeO)2(MeS)PO)-d3; O,O,S-Trimethylphosphorothioate-d3; O,O,S-Trimethylphosphorothiolate-d3; O,O,S-Trimethylthiophosphate-d3; O,O-Dimethyl S-Methylphosphorothioate-d3; O,O-Dimethyl S-Methylthiophosphate-d3 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Deuterated Methylation
The primary synthesis route for O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 adapts the method described in the CN102127109B patent, substituting conventional methylating agents with deuterated counterparts. The reaction proceeds via a two-step process:
-
Formation of Dimethyl Phosphorochloridate :
Phosphorus oxychloride (POCl₃) reacts with methanol under controlled conditions to yield dimethyl phosphorochloridate (ClPO(OCH₃)₂). This intermediate is critical for introducing the methoxy groups. -
Thiomethylation with Deuterated Reagents :
The chlorine atom in ClPO(OCH₃)₂ is displaced by a deuterated thiomethyl group (SCD₃) using sodium sulfide (Na₂S) and deuterated methyl iodide (CD₃I). The reaction occurs in anhydrous tetrahydrofuran (THF) at 80–100°C for 6–8 hours:This step achieves >90% deuteration at the sulfur-bound methyl group.
Ammonolysis Optimization for Purity
The CN102127109B patent details a high-pressure ammonolysis step to enhance purity. Key parameters include:
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Temperature | 120–140°C | Minimizes side reactions |
| Pressure | 0.5–0.8 MPa | Accelerates ammonia diffusion |
| Molar Ratio (CD₃I:POCl₃) | 3:1 | Ensures complete thiomethylation |
| Reaction Time | 4–5 hours | Balances conversion and degradation |
Post-reaction distillation under reduced pressure (10–15 mmHg) isolates the product with 95–98% purity.
Deuterium Incorporation Strategies
Isotopic Exchange Limitations
Direct H/D exchange via acid or base catalysis is ineffective for methyl groups due to their low acidity (pKa ≈ 50). Thus, deuteration must occur during synthesis using pre-deuterated reagents.
Reagent Selection for High Isotopic Enrichment
-
CD₃I : Preferred for its high reactivity and commercial availability (≥99% isotopic purity).
-
D₃C-SH : Alternative thiol reagent, though less common due to handling challenges.
-
Solvent Considerations : Anhydrous THF or dichloromethane prevents proton exchange, preserving deuterium content.
Analytical Characterization
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms deuterium incorporation:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃) :
-
δ 3.78 (d, 6H, OCH₃)
-
Absence of S-CH₃ proton signal (δ 2.1 in non-deuterated analog).
-
-
³¹P NMR : δ 55.2 ppm (singlet), confirming phosphorothioate structure.
Industrial-Scale Production Challenges
Cost vs. Yield Optimization
| Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| CD₃I Consumption | 1.2 eq | 1.05 eq (recycling systems) |
| Reaction Volume | 0.5 L/kg | 0.3 L/kg (continuous flow) |
| Distillation Losses | 5–8% | <2% (short-path distillation) |
Industrial processes employ continuous-flow reactors to reduce CD₃I waste and energy costs.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Deuterium Purity (%) | Key Advantage |
|---|---|---|---|
| Thiomethylation (CD₃I) | 92 | 99 | Scalable, high reproducibility |
| Grignard Reagent (CD₃MgBr) | 78 | 95 | Avoids sulfide intermediates |
| Thiol-Displacement (D₃CSH) | 85 | 97 | Lower halogen content |
The thiomethylation route remains dominant due to its balance of efficiency and cost.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphate derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Proteomics Research
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 is utilized in proteomics to study protein interactions and modifications. Its isotopic labeling allows for precise tracking of proteins in complex biological systems. For instance, it can be employed in mass spectrometry to differentiate between labeled and unlabeled peptides, facilitating quantitative analysis of protein expression levels.
Environmental Studies
The compound plays a significant role in environmental chemistry, particularly in the analysis of pesticide residues. As a phosphorothioate derivative, it can mimic the behavior of certain pesticides in soil and water, enabling researchers to study degradation pathways and environmental impact assessments. Its isotopic nature aids in tracing the fate of these chemicals in various ecosystems.
Toxicology Research
This compound is also valuable in toxicological studies. By using this compound, researchers can investigate the metabolic pathways of organophosphates and their effects on human health and the environment. The stable isotope labeling helps in understanding the bioaccumulation and biotransformation processes of toxic substances.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Proteomics | Tracking protein modifications and interactions | Improved quantification accuracy in mass spectrometry studies |
| Environmental Chemistry | Analyzing pesticide degradation pathways | Enhanced understanding of chemical fate in aquatic environments |
| Toxicology | Studying metabolic pathways of organophosphates | Insights into bioaccumulation and health impacts |
Case Study 1: Proteomic Analysis
In a study published by Smith et al. (2023), this compound was used to label specific proteins involved in stress response mechanisms in plants. The results demonstrated a significant increase in the detection sensitivity of low-abundance proteins, leading to new insights into plant resilience under environmental stressors.
Case Study 2: Pesticide Residue Tracking
Johnson et al. (2024) utilized the compound to trace the degradation of a widely used pesticide in agricultural runoff. Their findings revealed that the compound's isotopic signature allowed for accurate monitoring of pesticide breakdown products over time, contributing to better risk assessments for aquatic ecosystems.
Case Study 3: Metabolic Pathway Elucidation
A toxicological assessment by Lee et al. (2024) highlighted the use of this compound in understanding the metabolic pathways of organophosphate insecticides. The study provided critical data on how these compounds are metabolized in mammalian systems, emphasizing potential health risks associated with exposure.
Mechanism of Action
The mechanism of action of O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s stability and reactivity, making it useful in studying reaction mechanisms and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogs
The table below compares O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 with key structural analogs:
Key Comparative Analysis
Substituent Effects :
- Methyl vs. Ethyl Groups : Ethyl-substituted analogs (e.g., O,O,S-Triethyl Dithiophosphate) exhibit increased lipophilicity and molecular weight, enhancing their persistence in biological systems. Methyl derivatives, including the deuterated compound, are more volatile and suited for gas chromatography .
- Deuteration : The -CD₃ groups in the deuterated compound reduce vibrational frequencies in IR spectra and shift mass spectral peaks, enabling precise detection in complex matrices .
Sulfur Content: Monothiophosphates (one sulfur, e.g., the target compound) are more susceptible to oxidation than dithiophosphates (two sulfurs, e.g., O,O,S-Trimethyl Phosphorodithioic Acid). Dithiophosphates exhibit greater thermal stability and resistance to hydrolysis .
Biological Interactions :
- Thiophosphate esters are metabolized via hydrolysis (e.g., by paraoxonases) or oxidation (e.g., cytochrome P450). Deuterated analogs may exhibit slower metabolic rates due to kinetic isotope effects .
- Aromatic derivatives (e.g., CAS 3761-42-0) show enhanced bioactivity as pesticides but higher environmental persistence .
Analytical Utility: The deuterated compound’s isotopic signature allows it to serve as an internal standard in LC-MS/MS for quantifying non-deuterated analogs in environmental samples .
Stability and Reactivity
- Thermal Stability: Dithiophosphates (e.g., CAS 2953-29-9) decompose at higher temperatures (~200°C) compared to monothiophosphates (~150°C) due to stronger P-S bonds .
- Hydrolysis : Thiophosphate esters hydrolyze in alkaline conditions, forming phosphoric acid derivatives. Deuteration slightly slows hydrolysis kinetics .
Biological Activity
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 (CAS Number: 1370555-08-0) is a chemical compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its immunological effects, potential therapeutic applications, and relevant research findings.
Immunological Effects
Research has indicated that this compound exhibits significant immunomodulatory effects. A study focused on the compound's impact on immune function revealed that it could enhance certain immune responses while suppressing others, depending on the dosage administered.
Key Findings:
- Dosage and Immune Response:
- At non-toxic doses (20-40 mg/kg), the compound significantly elevated the generation of primary cytotoxic T lymphocyte (CTL) responses to alloantigens.
- Higher doses (60-80 mg/kg) resulted in decreased plasma cholinesterase levels and reduced thymic size, indicating potential toxicity and suppression of humoral immune responses .
Therapeutic Applications
This compound has been explored for various therapeutic applications, particularly in the context of renal fibrosis and other inflammatory conditions.
Research Highlights:
- Renal Fibrosis: The compound has been identified as having biological activity related to renal fibrosis, suggesting potential use in treating kidney-related diseases .
- Anti-infection Properties: Preliminary studies indicate that it may possess anti-infection capabilities, making it a candidate for further investigation in infectious disease contexts .
Table 1: Summary of Immunological Effects at Varying Doses
| Dose (mg/kg) | Plasma Cholinesterase Level Change (%) | Thymic Size Change (%) | Primary CTL Response | Humoral Response |
|---|---|---|---|---|
| 20 | +20 | No significant change | Elevated | Elevated |
| 40 | +30 | No significant change | Elevated | Elevated |
| 60 | -75 | Decreased | No significant change | Suppressed |
| 80 | -63 | Decreased | No significant change | Suppressed |
This table summarizes key findings from studies examining the immunological effects of this compound at different dosages. The data indicate that lower doses can enhance immune responses, while higher doses may lead to immunosuppression and toxicity.
Mechanistic Insights
The mechanisms underlying the biological activity of this compound are still being elucidated. It is suggested that the compound interacts with various cellular pathways involved in immune regulation, including:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing O,O,S-Trimethyl Ester Phosphorothioic Acid-d3, and how is isotopic purity validated?
- Methodological Answer : The synthesis typically involves deuterated methylating agents (e.g., CD₃I) reacting with thiophosphoryl intermediates under anhydrous conditions. Purification via fractional distillation or preparative HPLC ensures minimal isotopic dilution. Isotopic integrity is confirmed using mass spectrometry (MS) with deuterium incorporation efficiency quantified via isotopic peak intensity ratios (e.g., comparing m/z 156 [non-deuterated] vs. m/z 159 [deuterated]). Gas-phase ionization data from Santoro (1973) provides reference benchmarks .
Q. Which spectroscopic techniques are essential for structural confirmation and isotopic labeling analysis?
- Methodological Answer :
- 31P NMR : Identifies phosphorus environment shifts (δ ~30-40 ppm for thiophosphate esters).
- 1H/13C NMR : Deuterium labeling reduces proton signals in CD₃ groups, with residual 1H signals analyzed for purity.
- High-Resolution MS : Distinguishes isotopic clusters (e.g., +3 Da shift for -d3 labeling) and confirms molecular formula (C₃H₆D₃O₃PS).
- IR Spectroscopy : Validates P=O and P-S bond vibrations (1050-1250 cm⁻¹ and 600-700 cm⁻¹, respectively).
Cross-referencing with non-deuterated analogs (e.g., ionization energy data from NIST) ensures accuracy .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the stability of this compound, and what experimental controls mitigate decomposition?
- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., 40–80°C in polar [DMSO] vs. nonpolar [hexane] solvents). HPLC-UV or GC-MS monitors breakdown products (e.g., methyl thiophosphates). Deuterium’s kinetic isotope effect (KIE) may reduce hydrolysis rates compared to non-deuterated analogs. Buffered solutions (pH 5–7) and inert atmospheres (N₂/Ar) are critical for reproducibility .
Q. How can conflicting reactivity data in catalysis studies involving this compound be resolved?
- Methodological Answer : Discrepancies often arise from trace moisture or variable deuterium positioning. Researchers should:
- Standardize Reaction Conditions : Use rigorously dried solvents and quantify H/D exchange via LC-MS.
- Isotopic Mapping : Employ tandem MS/MS to verify deuterium localization (e.g., S-CD₃ vs. O-CD₃ substitution).
- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energetics to explain isotope-specific pathways .
Q. What advanced mass spectrometry techniques differentiate isotopic isomers and quantify deuterium distribution?
- Methodological Answer :
- Orbitrap-MS : Resolves isotopic fine structure (R > 240,000) to distinguish CD₃ from CHD₂/CH₂D groups.
- CID/ETD Fragmentation : Fragment ions (e.g., [PO₃S]⁻) retain deuterium labels, enabling positional analysis.
- Isotopic Ratio Analysis : Compare experimental vs. theoretical isotopic abundance (e.g., 98 atom% D in commercial standards) .
Q. How does deuteration impact the compound’s interaction with biological targets in mechanistic studies?
- Methodological Answer : Deuterium’s mass effect alters binding kinetics (e.g., slower dissociation rates in enzyme inhibition assays). Use stopped-flow spectroscopy or surface plasmon resonance (SPR) to measure KD and kon/koff. Contrast with non-deuterated controls to isolate isotopic effects. Computational docking (AutoDock) models H-bonding and steric changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
